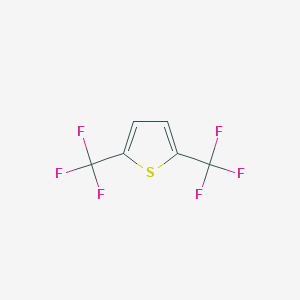

2,5-Bis(trifluoromethyl)thiophene

Description

Contextualization of Thiophene (B33073) Derivatives in Modern Organic and Materials Chemistry

Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, and its derivatives are fundamental building blocks in the field of organic and materials chemistry. derpharmachemica.com Their π-conjugated system, coupled with the electronic characteristics of the sulfur heteroatom, endows them with remarkable properties that are harnessed in a variety of advanced applications. researchgate.netnih.gov Thiophene-based materials are integral to the development of organic electronics, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). researchgate.netnih.gov

The utility of thiophene derivatives stems from several key attributes:

Structural Planarity and Rigidity : The fused-ring structures of many thiophene derivatives, such as dithienothiophene (DTT), promote molecular planarity, which facilitates efficient π-π stacking in the solid state. mdpi.com This intermolecular organization is crucial for charge transport in semiconductor devices. researchgate.net

Tunable Electronic Properties : The electronic properties of thiophene-based molecules, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, can be precisely tuned through chemical modification. mdpi.com This allows for the rational design of materials with targeted functions, such as acting as electron donors or acceptors in photovoltaic cells. mdpi.com

Chemical Stability : The aromatic nature of the thiophene ring imparts significant chemical stability, a desirable trait for long-lasting electronic devices. mdpi.com

Researchers have successfully designed and synthesized novel thiophene derivatives for specific functions. For instance, a dithieno[3,2-b:2′,3′-d]thiophene derivative incorporating anthracene (B1667546) groups was developed for high-performance single-crystal organic field-effect transistors, demonstrating a high charge carrier mobility. nih.gov The versatility of thiophene chemistry allows for its incorporation into complex architectures, from small molecules to high-molecular-weight polymers, making it a privileged scaffold in materials science. researchgate.netacs.org

Table 1: Properties and Applications of Thiophene Derivatives in Organic Electronics

| Thiophene Derivative Type | Key Properties | Example Application | Research Finding |

|---|---|---|---|

| Fused-Thiophenes (e.g., DTT) | High structural planarity, strong intermolecular S···S interactions, extended π-conjugation. mdpi.com | Organic Thin-Film Transistors (OTFTs) | Dithienothiophene (DTT)-based molecules have been shown to significantly increase hole mobility in OTFTs. mdpi.com |

| Donor-Acceptor (D-A) Molecules | Tunable HOMO/LUMO levels, strong intramolecular charge transfer. mdpi.com | Organic Photovoltaics (OPVs) | A D-A molecule with a triphenylamine (B166846) donor, thienothiophene spacer, and dicyanovinylene acceptor achieved a power conversion efficiency of 5.41% in a vacuum-deposited OPV. mdpi.com |

| Oligothiophenes | Regioregular structures, defined conjugation lengths. mdpi.com | Molecular Wires, OLEDs | Diblock light-emitting copolymers based on oligothiophenes have been synthesized for use in p-n junction devices. mdpi.com |

| Anthracene-Functionalized Dithienothiophene | Herringbone packing, multiple intermolecular interactions (S···S, S···C, C–H···π). nih.gov | UV-Sensitive Phototransistors | A device based on 2,6-di(anthracen-2-yl)dithieno[3,2-b:2′,3′-d]thiophene achieved a mobility of up to 1.26 cm² V⁻¹ s⁻¹. nih.gov |

Significance of Fluorinated Organic Compounds in Contemporary Research and Development

The incorporation of fluorine into organic molecules is a widely employed strategy for profoundly altering their physicochemical properties. numberanalytics.comaccessscience.com Fluorine's unique characteristics—namely its high electronegativity and small atomic size—confer a suite of desirable attributes upon the resulting organofluorine compounds. numberanalytics.com The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, which imparts exceptional thermal stability and resistance to chemical and metabolic degradation. nih.gov

The introduction of fluorine has become a cornerstone in the development of high-performance materials for several reasons: numberanalytics.com

Enhanced Stability : Fluorinated organic compounds exhibit high thermal stability and chemical inertness, making them suitable for applications in harsh environments, from aerospace to industrial processing. numberanalytics.comnih.gov

Modulation of Electronic Properties : Fluorination significantly impacts the electronic landscape of a molecule. rsc.org The strong electron-withdrawing nature of fluorine atoms typically lowers both the HOMO and LUMO energy levels. rsc.org This effect can facilitate electron injection and enhance the oxidative stability of organic semiconductors, which is advantageous for creating n-type and ambipolar materials. rsc.org

Control over Intermolecular Interactions : The presence of fluorine can introduce specific intermolecular interactions, such as C–H⋯F hydrogen bonds and π-stacking arrangements, which can be used to control the solid-state packing of molecules and thereby influence properties like charge carrier mobility. rsc.orgrsc.org

The strategic application of fluorination is evident across diverse fields, including the creation of advanced polymers, liquid crystals, and materials for electronic and optoelectronic devices. numberanalytics.comrsc.org

Table 2: Effects of Fluorination on Material Properties

| Property | Effect of Fluorination | Rationale | Application Area |

|---|---|---|---|

| Thermal Stability | Increased | The carbon-fluorine bond is exceptionally strong and stable. nih.gov | High-performance polymers, aerospace materials. numberanalytics.com |

| Chemical Resistance | Enhanced | The C-F bond is resistant to attack by oxidants and other chemicals. nih.gov | Corrosion-resistant coatings, chemically inert materials. numberanalytics.com |

| Electronic Properties | Lowering of HOMO/LUMO energy levels | Fluorine is the most electronegative element, acting as a strong electron-withdrawing group. rsc.org | Organic semiconductors (n-type, ambipolar), OLEDs, OPVs. rsc.org |

| Oxidative Stability | Increased | Lowering the HOMO level makes the material more resistant to oxidation. rsc.org | Long-lifetime organic electronic devices. rsc.org |

The Strategic Role of Trifluoromethyl Groups in Tuning Molecular and Macromolecular Properties within Heterocyclic Systems

Among fluorinated substituents, the trifluoromethyl (–CF₃) group holds a privileged position in the design of functional molecules. nih.govwikipedia.org The –CF₃ group acts as a potent modulator of molecular properties due to its unique combination of steric bulk and powerful electron-withdrawing character, which is often described as being intermediate in electronegativity between fluorine and chlorine. nih.govwikipedia.org

When appended to heterocyclic systems like thiophene, the trifluoromethyl group provides a powerful tool for fine-tuning material properties for specialized applications:

Electronic Modification : As a strong electron-withdrawing group, the –CF₃ moiety significantly alters the electronic distribution within a heterocyclic ring. princeton.edu This can be used to protect the molecule from oxidative metabolism or degradation and to precisely adjust the energy levels for optimized performance in electronic devices. rsc.orgprinceton.edu

Enhanced Lipophilicity and Solubility : The –CF₃ group can increase the lipophilicity of a molecule, which can influence its solubility and processing characteristics. nih.govbeilstein-journals.org This is a key parameter in the formulation of inks for printable electronics and in the design of materials that interface with biological systems.

Steric Influence : The bulkiness of the –CF₃ group can be used to control the conformation of molecules and disrupt intermolecular π-π stacking, which can be useful for creating materials with high fluorescence quantum yields in the solid state. wikipedia.org

The strategic placement of –CF₃ groups on a thiophene ring, as in 2,5-Bis(trifluoromethyl)thiophene, creates a building block with a unique profile. The electron-deficient nature of the ring, combined with the stability conferred by the C-F bonds, makes it an attractive monomer for synthesizing advanced polymers. A notable example is the use of a derivative of this compound to synthesize semifluorinated, sulfonic acid-containing polytriazoles. acs.org These materials were developed as proton exchange membranes (PEMs) and exhibited high thermal stability and proton conductivity, demonstrating the successful translation of molecular design into functional materials. acs.org

Table 3: Impact of the Trifluoromethyl (–CF₃) Group on Molecular Properties

| Property Affected | Influence of –CF₃ Group | Underlying Reason | Consequence in Materials Science |

|---|---|---|---|

| Electronic Nature | Strongly electron-withdrawing. princeton.edu | High electronegativity of the three fluorine atoms. wikipedia.org | Lowers HOMO/LUMO levels; enhances oxidative stability; enables n-type semiconducting behavior. rsc.org |

| Lipophilicity | Increased. nih.gov | The fluorinated surface minimizes intermolecular forces with polar solvents. beilstein-journals.org | Improved processing and solubility in nonpolar media; potential for bio-applications. nih.gov |

| Chemical/Metabolic Stability | Increased. princeton.edu | The C-F bonds are very strong and the methyl group is protected from oxidation. wikipedia.orgprinceton.edu | Creates robust materials for long-lasting devices; important for pharmaceuticals. princeton.edu |

| Acidity/Basicity | Increases acidity of adjacent groups; lowers basicity of the parent molecule. wikipedia.org | Inductive electron withdrawal stabilizes the conjugate base and destabilizes the protonated form. wikipedia.org | Modifies reactivity and intermolecular interactions (e.g., hydrogen bonding). nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,5-bis(trifluoromethyl)thiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F6S/c7-5(8,9)3-1-2-4(13-3)6(10,11)12/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POAZWYVLVJSZEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20431579 | |

| Record name | 2,5-bis(trifluoromethyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20431579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87721-33-3 | |

| Record name | 2,5-bis(trifluoromethyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20431579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Electronic Structure and Advanced Spectroscopic Characterization of 2,5 Bis Trifluoromethyl Thiophene Systems

Computational Chemistry Approaches to Electronic Structure Elucidation

Computational chemistry provides indispensable tools for predicting and analyzing the electronic and geometric properties of molecules like 2,5-Bis(trifluoromethyl)thiophene. Through various theoretical models, researchers can gain a deep understanding of its behavior at a molecular level.

Density Functional Theory (DFT) for Ground State Geometries and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, particularly the ground state, of many-body systems such as atoms and molecules. acs.org It has become a standard approach for optimizing molecular geometries and calculating electronic properties due to its favorable balance of accuracy and computational cost.

For this compound, DFT calculations reveal a planar geometry for the thiophene (B33073) ring. The introduction of the two CF3 groups at the 2 and 5 positions significantly influences the electronic distribution and aromaticity of the molecule. Computational studies comparing it with other dienes have shown that this compound possesses a highly uniform distribution of bond orders. vdoc.pub This uniformity is an indicator of high aromaticity, which in turn suggests a high activation barrier for reactions like the Diels-Alder cycloaddition where the thiophene would act as the diene component. vdoc.pub The strong electron-withdrawing nature of the trifluoromethyl group is a key factor in these properties. nih.gov

Ab Initio Methods (e.g., Hartree-Fock, Configuration Interaction Singles) for Electronic Characterization

Ab initio methods, which are based on first principles without the use of empirical parameters, provide a foundational understanding of molecular electronic structure. Methods like Hartree-Fock (HF) theory offer a starting point for more complex calculations. Configuration Interaction Singles (CIS) is often employed for a basic description of excited states.

While specific studies focusing solely on Hartree-Fock or CIS calculations for this compound are not extensively detailed in isolation, these methods are fundamental components of more advanced computational analyses. For instance, post-Hartree-Fock methods are often used as a benchmark against which the performance of DFT functionals is measured, especially in challenging cases like thiophene-based compounds where TD-DFT can sometimes yield qualitatively incorrect results. vdoc.pub The CIS method, while limited, provides a rudimentary but computationally inexpensive way to probe excited state geometries and is often used as a preliminary step or for comparison in more detailed photochemical studies. archive.org

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excited states of molecules. acs.orgresearchgate.net It allows for the prediction of absorption spectra, transition energies, and other properties related to how a molecule interacts with light. archive.org

For thiophene derivatives, TD-DFT is instrumental in understanding their photophysical behavior. archive.org Studies on the photolysis of this compound reveal that it rearranges to form 2,4-bis(trifluoromethyl)thiophene. researchgate.netethernet.edu.et This suggests a complex excited-state potential energy surface, which can be explored using TD-DFT calculations. Such calculations can elucidate the pathways of photochemical reactions and identify the nature of the key excited states involved, such as whether they are localized π-π* transitions or involve charge transfer character. The choice of functional within TD-DFT is critical, as some may fail to accurately predict state ordering and excitation character for certain thiophene-based systems. vdoc.pub

Analysis of Molecular Orbitals and Energy Level Engineering

The performance of organic electronic materials is intrinsically linked to the energies and spatial distributions of their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energetics

The HOMO and LUMO energy levels are critical parameters that determine the electronic and optical properties of a molecule. The HOMO energy relates to the ability to donate an electron (ionization potential), while the LUMO energy relates to the ability to accept an electron (electron affinity). The difference between these energies constitutes the HOMO-LUMO gap.

In this compound, the potent electron-withdrawing CF3 groups are expected to significantly lower the energies of both the HOMO and LUMO levels compared to unsubstituted thiophene. This effect is a common strategy in designing n-type (electron-transporting) organic materials. Computational studies on related fluorinated oligothiophenes confirm this trend, providing a reliable picture of frontier molecular orbital energies. acs.org Specific FMO energy data for this compound has been computationally determined and tabulated in studies comparing its reactivity with other compounds. vdoc.pub For example, in a comparative study, the LUMO of 2,5-bis(trifluoromethyl)-1,3,4-oxadiazole (B157312) was found to be significantly lower than that of this compound. vdoc.pub

Table 1: Frontier Molecular Orbital (FMO) Descriptors

| Parameter | Description |

| HOMO | Highest Occupied Molecular Orbital energy; relates to the ionization potential and electron-donating capability. |

| LUMO | Lowest Unoccupied Molecular Orbital energy; relates to the electron affinity and electron-accepting capability. |

| Energy Gap (Eg) | The difference between the LUMO and HOMO energies (Eg = ELUMO - EHOMO); a key indicator of electronic excitation energy and chemical reactivity. |

This table describes the key parameters used in the analysis of molecular orbitals.

Correlation of Energy Gaps with Optoelectronic Behavior and Material Performance

The HOMO-LUMO energy gap is a crucial predictor of a molecule's optoelectronic properties. It approximates the energy required for the lowest electronic excitation, which corresponds to the absorption of light. A smaller energy gap generally leads to absorption at longer wavelengths.

For materials used in organic electronics, tuning the energy gap is essential for optimizing performance. In organic photovoltaics (OPVs), for instance, the energy levels of donor and acceptor materials must be precisely aligned for efficient charge separation. For organic light-emitting diodes (OLEDs), the energy gap dictates the color of the emitted light. The introduction of CF3 groups, as in this compound, is a key strategy for lowering the HOMO and LUMO levels, which is desirable for creating stable n-type materials that are resistant to oxidation. acs.org Despite the strong intermolecular interactions that fluorinated thiophenes often exhibit, they can maintain high solid-state fluorescence efficiencies, making them interesting candidates for emissive applications. acs.org The minimal HOMO-LUMO gap is also an indicator of chemical reactivity, with a smaller gap often correlating with higher reactivity.

Ionization Potentials and Electron Affinities in Fluorinated Thiophenes

The ionization potential (IP), the energy required to remove an electron, and the electron affinity (EA), the energy released when an electron is added, are fundamental electronic properties. For thiophene, the experimental ionization energy is approximately 8.86 eV. acs.org The introduction of electron-donating groups, such as in 2,5-dimethylthiophene, lowers the IP to about 8.10 eV, making the molecule easier to oxidize. orgsyn.org

Conversely, the strong inductive effect of the two trifluoromethyl groups in this compound is expected to significantly increase the ionization potential compared to unsubstituted thiophene. This is a general trend observed in conjugated polymers and aromatic systems where fluorination lowers both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. nih.gov A lower HOMO level corresponds to a higher ionization potential, making the molecule more resistant to oxidation and more stable in ambient conditions. nih.gov

Similarly, the electron affinity is expected to be substantially higher (more positive) than that of thiophene. The electron-withdrawing CF₃ groups stabilize the resulting radical anion, making the molecule a better electron acceptor. Theoretical studies on fluorinated phenanthrene (B1679779) molecules have shown that fluorine substitution increases the electron affinity compared to the parent molecule. rsc.org

Table 1: Comparison of Experimental Ionization Potentials (IP) of Thiophene and a Derivative

| Compound | Ionization Potential (eV) | Method |

| Thiophene | 8.86 ± 0.02 | Evaluated |

| 2,5-Dimethylthiophene | 8.10 | EI |

| This compound | Expected > 8.86 | Theoretical Prediction |

Data sourced from NIST WebBook. acs.orgorgsyn.org The value for this compound is a theoretical expectation based on established chemical principles.

Advanced Spectroscopic Investigations for Structural and Electronic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy, with Emphasis on Fluorine-19 NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. For this compound, ¹H NMR would be simple, showing a singlet for the two equivalent protons on the thiophene ring (at C3 and C4). The primary focus, however, is on ¹⁹F NMR due to the trifluoromethyl groups.

¹⁹F NMR is highly sensitive to the local electronic environment, with a wide range of chemical shifts. Current time information in Bangalore, IN. The two CF₃ groups in this compound are chemically equivalent, which should result in a single, sharp resonance (a singlet) in the ¹⁹F NMR spectrum, assuming no significant coupling to other nuclei. dntb.gov.ua

Table 2: Representative ¹⁹F NMR Chemical Shifts for CF₃ Groups in Aromatic Systems

| Compound | Solvent | ¹⁹F Chemical Shift (δ, ppm) |

| (Trifluoromethyl)benzene | CDCl₃ | -63.7 |

| 4-((Trifluoromethyl)thio)aniline | CDCl₃ | -44.44 |

| 2-((Trifluoromethyl)thio)pyridine | CDCl₃ | -40.38 |

| This compound | Not Specified | Expected in the -40 to -70 range |

Data for representative compounds sourced from various studies. nih.govresearchgate.net The value for this compound is an educated estimate.

X-ray Diffraction Studies for Solid-State Molecular Arrangement and Intermolecular Interactions

Single-crystal X-ray diffraction provides definitive information about the three-dimensional arrangement of molecules in the solid state, including bond lengths, bond angles, and intermolecular interactions. Although a crystal structure for this compound has not been reported in the surveyed literature, insights can be drawn from studies of other substituted thiophenes and fluorinated aromatic compounds. orgsyn.orgepa.gov

In the solid state, planar aromatic molecules like thiophene derivatives often pack in herringbone or π-stacked arrangements. nih.govacs.org For this compound, several types of non-covalent interactions would be expected to govern the crystal packing:

π-π Stacking: The electron-deficient nature of the perfluorinated thiophene ring might lead to offset π-stacking interactions with neighboring rings.

Fluorine Interactions: Numerous short intermolecular contacts involving fluorine atoms, such as C–H···F, F···F, and F···S interactions, would likely play a significant role in the crystal lattice. The study of other fluorinated compounds has highlighted the importance of such interactions in directing molecular assembly. ambeed.com

The analysis of the crystal structure of poly(2,5-bis(3-alkylthiophen-2-yl)thieno[3,2-b]thiophene) (PBTTT) shows that thiophene-based polymers crystallize with lamellae of π-stacked chains, a motif that could be relevant to the packing of the smaller this compound molecule. nih.gov

Ultraviolet Photoelectron Spectroscopy (UPS) and X-ray Photoemission Spectroscopy (XPS) for Valence and Core Level Analysis

Photoelectron spectroscopy provides direct measurements of electron binding energies, offering insight into both valence and core electronic structures.

Ultraviolet Photoelectron Spectroscopy (UPS) probes the valence electron region. For thiophene, the UPS spectrum shows distinct bands corresponding to its π- and σ-molecular orbitals. oakwoodchemical.com In this compound, the strong inductive effect of the CF₃ groups would stabilize all molecular orbitals, leading to higher binding energies (a shift to the left in conventional spectra) for all valence features compared to unsubstituted thiophene.

X-ray Photoemission Spectroscopy (XPS) is used to analyze core-level electrons, and the binding energies are sensitive to the chemical environment of the atom. matrixscientific.com

S 2p: The sulfur 2p binding energy in thiophene-based polymers is typically observed around 164 eV. researchgate.net Due to the strong electron withdrawal by the two adjacent CF₃ groups, the S 2p peak in this compound is expected to shift to a significantly higher binding energy.

C 1s: There would be at least two distinct carbon environments: the two equivalent carbons of the thiophene ring (C3, C4) and the two equivalent carbons of the trifluoromethyl groups. The CF₃ carbons would appear at a much higher binding energy (around 292-294 eV) due to the direct attachment of three highly electronegative fluorine atoms. The thiophene ring carbons would also be shifted to higher binding energy compared to unsubstituted thiophene (approx. 285 eV) due to the influence of the CF₃ groups. researchgate.net

F 1s: A single, intense F 1s peak would be expected around 688-689 eV, which is characteristic of trifluoromethyl groups. mdpi.com

Near Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy for Electronic Transitions

Near Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy, also known as X-ray Absorption Spectroscopy (XAS), provides information about the unoccupied electronic states by probing electronic transitions from core levels to empty molecular orbitals. oakwoodchemical.com

The NEXAFS spectrum is element-specific. For this compound, spectra could be measured at the Carbon K-edge, Sulfur L-edge, and Fluorine K-edge.

Sulfur L-edge: The spectrum would show transitions from the sulfur 2p core levels to unoccupied molecular orbitals, primarily the LUMO and LUMO+1, which are expected to have significant π* character. Relativistic effects would cause a spin-orbit splitting of the S 2p level, resulting in a doublet structure in the spectrum. oakwoodchemical.com

Carbon K-edge: The spectrum would be a composite of transitions originating from the different carbon atoms. Transitions from the thiophene ring carbons to π* orbitals would be prominent. Transitions involving the CF₃ carbons would likely be to σ*(C-F) orbitals at higher energies.

Fluorine K-edge: This spectrum would be dominated by transitions from the F 1s core level to unoccupied σ*(C-F) antibonding orbitals.

By analogy with other fluorinated polymers, the strong electron-withdrawing nature of the CF₃ groups would lower the energy of the LUMO, which could potentially be observed as a shift in the position of the first resonance peak in the NEXAFS spectra compared to unsubstituted thiophene. nih.gov

Reactivity and Chemical Transformations of 2,5 Bis Trifluoromethyl Thiophene Systems

Influence of Trifluoromethyl Groups on Thiophene (B33073) Aromaticity and Aromatic Reactivity

The introduction of trifluoromethyl groups at the 2 and 5 positions of the thiophene ring has a dramatic impact on its electronic properties and, consequently, its behavior in aromatic reactions.

Inductive and Mesomeric Effects on π-Electron Density Distribution

While the trifluoromethyl group does not participate in resonance in the same way as a nitro group, its powerful inductive effect dominates its electronic influence on the thiophene ring. youtube.comyoutube.com This withdrawal of electron density deactivates the ring towards electrophilic attack. The π-electron distribution is perturbed, with the carbon atoms adjacent to the CF3 groups experiencing the most significant decrease in electron density.

The aromaticity of the thiophene ring is also affected. While thiophene itself is considered aromatic, the strong electron-withdrawing nature of the two CF3 groups can diminish its aromatic character compared to the parent compound. slideshare.net

Impact on Regioselectivity and Reaction Pathways in Electrophilic Aromatic Substitution

The powerful electron-withdrawing nature of the two trifluoromethyl groups in 2,5-bis(trifluoromethyl)thiophene renders the thiophene ring highly deactivated towards electrophilic aromatic substitution (EAS). youtube.com Electrophilic attack on this system is significantly more challenging compared to unsubstituted thiophene, which readily undergoes EAS, preferentially at the 2-position. pearson.comyoutube.com

In the case of this compound, the 2 and 5 positions are blocked. Therefore, any electrophilic substitution would be forced to occur at the 3 or 4 positions. However, the strong deactivating effect of the CF3 groups makes such reactions unfavorable. The electron density at the 3 and 4 positions is substantially reduced, making them less susceptible to attack by electrophiles.

Should an electrophilic attack occur, it would be directed to the meta-like 3 or 4 positions, as the carbocation intermediate formed by attack at these positions would be less destabilized than an intermediate formed by attack at a position adjacent to a CF3 group. youtube.com

Reactions Involving Trifluoroalkyl Carbocations Derived from Thiophene Precursors

The study of carbocations is crucial for understanding reaction mechanisms. In the context of fluorinated thiophenes, the generation and behavior of trifluoroalkyl carbocations in highly acidic environments provide valuable insights into their reactivity.

Generation and Spectroscopic Characterization in Superacid Media

Trifluoroalkyl-substituted thiophene precursors can be used to generate the corresponding carbocations in superacid media, such as a mixture of trifluoromethanesulfonic acid (TfOH) and antimony pentafluoride (SbF5). These highly acidic environments are capable of protonating even weakly basic organic molecules, leading to the formation of carbocations.

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are instrumental in characterizing these transient species. The significant downfield shifts observed in the ¹³C NMR spectra for the carbon atoms bearing the positive charge are indicative of carbocation formation.

Electrophilic Dimerization and Arylation Pathways

Once generated, these trifluoromethyl-substituted thiophene carbocations are highly electrophilic. They can participate in further reactions, such as electrophilic dimerization. In this process, the carbocation acts as an electrophile and attacks a neutral molecule of the fluorinated thiophene, leading to the formation of a dimeric species.

Furthermore, these carbocations can undergo arylation reactions. When a suitable aromatic compound is present, the thiophene-derived carbocation can act as an electrophile, leading to the formation of a new carbon-carbon bond and the synthesis of aryl-substituted thiophenes. core.ac.uk The regioselectivity of these arylations is influenced by the electronic properties of both the carbocation and the aromatic substrate.

Nucleophilic Substitution Reactions on Fluorinated Thiophene Rings

While electrophilic substitution on the this compound ring is disfavored, the strong electron-withdrawing nature of the CF3 groups activates the ring towards nucleophilic aromatic substitution (SNAr). The significant decrease in electron density at the carbon atoms of the thiophene ring makes them susceptible to attack by nucleophiles.

In a typical SNAr mechanism, a nucleophile attacks the carbon atom bearing a leaving group, leading to the formation of a Meisenheimer complex, a resonance-stabilized anionic intermediate. The negative charge in this intermediate is delocalized and stabilized by the electron-withdrawing trifluoromethyl groups. Subsequent departure of the leaving group restores the aromaticity of the ring and yields the substituted product. For this compound, if a suitable leaving group were present at the 3 or 4 position, nucleophilic substitution would be a plausible reaction pathway.

Applications of 2,5 Bis Trifluoromethyl Thiophene As a Building Block in Advanced Functional Materials

Organic Semiconductor Applications

The unique electronic properties imparted by the trifluoromethyl groups make 2,5-bis(trifluoromethyl)thiophene an attractive component for designing new organic semiconductors with tailored charge-transport characteristics.

In the realm of organic electronics, thiophene (B33073) and its oligomers are typically characterized as p-type semiconductors, meaning they transport positive charge carriers (holes) more efficiently. The introduction of potent electron-withdrawing groups is a well-established strategy to shift this behavior. Attaching two -CF3 groups to the thiophene core is a prime example of this molecular design principle. The powerful inductive effect of these groups stabilizes the molecule when it accepts an electron, thereby lowering its LUMO energy level and facilitating electron transport. This modification can transform a traditional p-type thiophene structure into an n-type (electron-transporting) or an ambipolar (hole- and electron-transporting) semiconductor.

A clear demonstration of this principle is seen in related thiophene/phenylene co-oligomers. The parent molecule, 1,4-bis(5-phenylthiophen-2-yl)benzene (AC5), is a p-type semiconductor. However, the targeted synthesis of its derivative, 1,4-bis{5-[4-(trifluoromethyl)phenyl]thiophen-2-yl}benzene (AC5-CF3), which incorporates terminal trifluoromethyl groups, successfully converts the material into an n-type semiconductor. This transformation underscores the critical role of trifluoromethyl substitution in designing materials for n-channel transistors.

The synthesis of semiconductors incorporating the this compound unit would typically involve standard cross-coupling reactions, such as Suzuki or Stille coupling. A plausible synthetic route would start with the preparation of a di-functionalized monomer, for example, 3,4-dibromo-2,5-bis(trifluoromethyl)thiophene, which could then be coupled with other aromatic units to build up a larger conjugated system.

The primary application for these n-type and ambipolar materials is in the active channel of Organic Field-Effect Transistors (OFETs). While p-type OFETs are common, the development of stable and efficient n-type OFETs is crucial for creating complementary circuits, the foundation of modern low-power electronics.

The integration of a material based on this compound into an OFET is predicted to yield n-type charge transport characteristics. Research on the analogue AC5-CF3 has confirmed this, with devices exhibiting clear n-channel behavior. The performance of such an OFET, including its electron mobility (μe) and on/off current ratio, would be highly dependent on the molecular packing in the solid state. The rigid structure of the thiophene core combined with the specific intermolecular interactions introduced by the -CF3 groups would dictate the thin-film morphology and, consequently, the efficiency of charge transport.

Below is a comparative table illustrating the expected impact of trifluoromethylation on OFET performance, based on data from analogous compounds.

Table 1: Comparative OFET Characteristics of a Standard vs. Trifluoromethyl-Substituted Thiophene Oligomer

| Property | Standard Oligomer (e.g., AC5) | Trifluoromethylated Oligomer (e.g., AC5-CF3) |

|---|---|---|

| Transport Type | p-Type | n-Type |

| Charge Carrier | Holes | Electrons |

| Mobility | Hole Mobility (μh) | Electron Mobility (μe) |

| Function | p-Channel Transistor | n-Channel Transistor |

This table is based on the principle demonstrated by the conversion of p-type AC5 to n-type AC5-CF3, as documented in scientific literature.

In Organic Photovoltaic (OPV) devices, or organic solar cells, a blend of an electron-donating (p-type) and an electron-accepting (n-type) material is used to absorb light and separate charge. The efficiency of the device is critically dependent on the relative energy levels of the donor and acceptor. An ideal acceptor material must have a LUMO level that is sufficiently lower than the donor's LUMO to provide a driving force for electron transfer.

With its anticipated low-

Polymeric Materials Development

Engineering Polymer Morphology and Aggregation Behavior through Fluorination

The morphology of a semiconducting polymer film, including the arrangement and packing of polymer chains, is a critical determinant of its electronic performance. The introduction of bulky and highly electronegative trifluoromethyl groups, as found in this compound, would be expected to significantly influence polymer morphology. The strong dipole moments associated with the C-F bonds can lead to altered intermolecular interactions, potentially promoting more ordered packing structures, such as a face-on orientation relative to the substrate, which is often beneficial for charge transport in OFETs. The crystallization kinetics of thiophene-based polymers are known to be complex, with different processing conditions leading to distinct crystalline phases with vastly different charge carrier mobilities. rsc.org The presence of this compound units could be leveraged to control these crystallization pathways and stabilize desired morphologies.

Tuning Charge Carrier Transport Mechanisms in Polymer Films

The electronic properties of thiophene-based polymers are intrinsically linked to their solid-state microstructure. rsc.org The incorporation of electron-withdrawing trifluoromethyl groups into a polymer backbone generally lowers the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This can enhance the air stability of the material by making it less susceptible to oxidation. Furthermore, the fluorination of the thiophene unit can influence the charge transport properties. While some studies on fluorinated thiophene copolymers have shown p-type semiconductor behavior, the specific impact of the 2,5-bis(trifluoromethyl) substitution pattern on charge carrier mobility and the dominant transport mechanism (i.e., hopping versus band-like transport) would require dedicated experimental investigation. The introduction of fluorine can sometimes lead to increased disorder, which may localize charge carriers and reduce mobility, but in other cases, it can promote the planarization of the polymer backbone and enhance intermolecular electronic coupling, leading to improved charge transport. rsc.orgnih.gov

Proton Exchange Membrane (PEM) Technology

A significant application of fluorinated thiophenes lies in the development of advanced proton exchange membranes (PEMs) for fuel cells. The incorporation of this compound derivatives into polymer structures has shown promise for creating membranes with enhanced performance and durability.

Design of Semifluorinated Polytriazoles Incorporating Fluorinated Thiophenes

Researchers have successfully synthesized semifluorinated polytriazoles for PEM applications by integrating a 2,5-thiophene functionalized monomer containing trifluoromethyl groups. acs.org In one study, a 2,5-bis(4-(4-azidophenoxy)-3-(trifluoromethyl)phenyl)thiophene azide (B81097) moiety was synthesized and subsequently polymerized to create a series of semifluorinated sulfonic acid-containing polytriazole-based membranes (THFTSH-XX). acs.org The presence of the trifluoromethyl groups, along with other fluoro groups, was found to enhance the physicochemical properties of the resulting PEMs. acs.org

Investigation of Performance Characteristics in Proton Exchange Membranes

The performance of these novel PEMs has been systematically investigated, revealing several advantageous characteristics. The THFTSH-XX membranes exhibited high thermal stability, with a 10% weight loss temperature (Td,10%) ranging from 253–274 °C. acs.org The ion exchange capacities (IECs) of these membranes were in the range of 1.88 to 2.56 mequiv g⁻¹. acs.org Notably, the THFTSH-80 membrane demonstrated a maximum proton conductivity of 146 mS·cm⁻¹ at 90 °C. acs.org This enhanced proton conductivity, when compared to analogous structures without the thiophene moiety, is attributed to the weaker basicity of the thiophene unit. acs.org

Microscopy studies using transmission electron microscopy (TEM) and atomic force microscopy (AFM) revealed that the ionic clusters within the membranes were highly nanosegregated. acs.org This well-defined phase separation contributes to reduced dimensional swelling and improved mechanical strength, with the membranes exhibiting a high storage modulus value of up to 2.74 GPa. acs.org Furthermore, the thiophene moiety imparted significant oxidative stability to the membranes, suggesting extended durability in the harsh operating conditions of a fuel cell. acs.org

Below is a data table summarizing the key performance characteristics of the THFTSH-XX membranes.

| Membrane ID | Ion Exchange Capacity (mequiv g⁻¹) | Td,10% (°C) | Max. Proton Conductivity (mS·cm⁻¹) at 90°C |

| THFTSH-XX | 1.88 - 2.56 | 253 - 274 | - |

| THFTSH-80 | - | - | 146 |

Data sourced from a study on 2,5-substituted thiophene functionalized semifluorinated polytriazoles. acs.org

Advanced Materials for Energy Storage (e.g., Lithium-Ion Battery Electrodes)

The application of this compound as a direct component in electrode materials for lithium-ion batteries is not well-documented in current scientific literature. Research in the area of fluorinated materials for batteries often focuses on their use as electrolyte additives or in polymer binders. For instance, other fluorinated thiophene derivatives, such as 2-(trifluoroacetyl) thiophene, have been investigated as electrolyte additives to improve the performance of high-voltage lithium-ion batteries by forming a protective cathode electrolyte interphase (CEI). researchgate.net Similarly, thiophene-2-carbonitrile has been shown to electropolymerize on the electrode surface, enhancing the stability of the electrode/electrolyte interface. researchgate.net While these examples highlight the potential benefits of fluorinated thiophenes in battery systems, further research is needed to explore the viability of incorporating this compound into the structure of active electrode materials.

Electrochemical Sensing Platforms

There is currently a lack of specific research on the use of this compound in the development of electrochemical sensing platforms. The general field of electrochemical sensors often utilizes materials that can be easily functionalized to selectively interact with target analytes. While thiophene-based polymers have been employed in sensor applications, such as the detection of ammonia (B1221849) gas, these typically involve different substitution patterns on the thiophene ring. researchgate.net The strong electron-withdrawing nature of the trifluoromethyl groups in this compound would certainly influence its electrochemical properties, which could potentially be harnessed for sensing applications. However, without dedicated studies, its role in this field remains speculative.

Polymerization Chemistry of 2,5 Bis Trifluoromethyl Thiophene Derivatives

Exploration of Diverse Polymerization Mechanisms

The polymerization of thiophene (B33073) and its derivatives can be achieved through various cross-coupling and oxidative methods. The choice of method is critical and depends heavily on the electronic nature of the substituents on the thiophene ring.

Direct (hetero)arylation polymerization (DHAP) has emerged as a more sustainable and atom-economical alternative to traditional cross-coupling reactions like Stille and Suzuki. This method creates C-C bonds by coupling a (hetero)aryl halide with a (hetero)arene that has an active C-H bond, avoiding the need for organometallic intermediates.

For DHAP to be successful, selectivity is key, especially when a monomer possesses multiple C-H bonds. Research on model compounds indicates that for couplings between electron-donating and electron-withdrawing moieties, the best results are often achieved when the electron-deficient partner is halogenated. Given that 2,5-bis(trifluoromethyl)thiophene is a highly electron-deficient monomer, its successful polymerization via DHAP would likely require it to be activated as a di-halo derivative (e.g., 3,4-dibromo-2,5-bis(trifluoromethyl)thiophene) and coupled with an appropriate aromatic partner. The strong deactivation by the CF₃ groups would necessitate robust catalytic systems, likely involving palladium catalysts with specialized ligands, to achieve efficient C-H activation and prevent side reactions.

Stille coupling is a robust and versatile method for forming C-C bonds and has been widely used for synthesizing conjugated polymers. The reaction typically involves the palladium-catalyzed coupling of an organotin compound with an organic halide.

For the synthesis of poly(this compound), a Stille polycondensation would theoretically involve either the self-coupling of a monomer containing both a halogen and a stannyl (B1234572) group or the reaction between a dihalogenated and a distannylated monomer. For instance, one could envision the polymerization of 3,4-dibromo-2,5-bis(trifluoromethyl)thiophene with a distannylated comonomer. The key advantages of the Stille reaction are its tolerance for a wide variety of functional groups and its typically neutral reaction conditions, which would be beneficial for the sensitive C-F bonds in the trifluoromethyl groups. However, the synthesis of the required stannylated this compound precursor and the toxicity of organotin compounds are significant drawbacks.

Table 1: Theoretical Monomers for Stille Polymerization

| Monomer A (Dihalide) | Monomer B (Distannane) | Resulting Polymer |

|---|---|---|

| 3,4-Dibromo-2,5-bis(trifluoromethyl)thiophene | 2,5-Bis(tributylstannyl)thiophene | Alternating Copolymer |

Suzuki coupling, which involves the palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organohalide, is another cornerstone of conjugated polymer synthesis. It is generally considered less toxic than Stille coupling.

To synthesize poly(this compound) via this method, one would need a dihalo-2,5-bis(trifluoromethyl)thiophene monomer to react with a diboronic acid or ester comonomer, or vice versa. While Suzuki polycondensation has been successfully applied to produce various polythiophenes, reactions involving thiophene boronic acids can be challenging due to potential deboronation at elevated temperatures. The synthesis of a this compound monomer functionalized with boronic acid or ester groups at the 3 and 4 positions would be a complex synthetic challenge. The strong electron-withdrawing nature of the CF₃ groups would also influence the reactivity of the halide and boron moieties, requiring careful optimization of the catalyst, ligand, and base.

Oxidative polymerization is a direct method that involves the chemical or electrochemical oxidation of the monomer to form radical cations, which then couple to form the polymer chain. Common oxidants include iron(III) chloride (FeCl₃) and palladium acetate (B1210297)/copper acetate systems.

This method is generally most effective for electron-rich thiophenes. The this compound monomer is extremely electron-deficient, which means its oxidation potential would be very high. This high potential makes oxidative polymerization exceptionally difficult, as it would require harsh oxidizing agents that could lead to uncontrolled side reactions and degradation of the polymer. While there are reports of Pd-catalyzed oxidative coupling for some electron-deficient thiophenes, applying this method to a monomer as deactivated as this compound is not documented and would likely be unsuccessful under standard conditions.

Electrochemical polymerization is a specific type of oxidative coupling where an applied electrical potential is used to oxidize the monomer directly on an electrode surface, resulting in the deposition of a polymer thin film. This method offers excellent control over film thickness and morphology.

Similar to chemical oxidative coupling, the major barrier for the electrochemical polymerization of this compound is its anticipated high oxidation potential. It is likely that the potential required to oxidize this monomer would be so high that it would exceed the solvent's electrochemical window, leading to solvent breakdown rather than polymerization. While the addition of small amounts of more easily oxidizable species like bithiophene can sometimes lower the required potential for other thiophenes, the extreme deactivation by the two CF₃ groups makes successful electropolymerization highly improbable without specialized ionic liquids or electrode materials.

Structure-Property Relationships in Fluorinated Polythiophenes

The incorporation of fluorine atoms into polythiophenes is a well-established strategy to tune their optoelectronic and physical properties. The trifluoromethyl group, in particular, has a profound impact due to its strong electron-withdrawing (inductive) effect and its bulkiness.

If poly(this compound) were to be synthesized, the CF₃ groups would be expected to have the following effects:

Electronic Properties: The strong inductive effect of the two CF₃ groups would significantly lower both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the polymer. This deep HOMO level would impart high environmental stability, particularly against oxidative doping by air. Theoretical studies on substituted polythiophenes confirm that strong electron-withdrawing groups increase the ionization potential and are expected to widen the bandgap compared to unsubstituted polythiophene.

Intramolecular Interactions: The CF₃ groups would likely induce a twist in the polymer backbone, disrupting the planarity between adjacent thiophene rings. This would decrease the effective conjugation length and lead to a blue shift in the polymer's absorption spectrum (i.e., a larger optical bandgap).

Solubility and Morphology: The fluorinated groups would alter the polymer's solubility, potentially making it more soluble in fluorinated or highly polar solvents. The bulky nature of the CF₃ groups would also hinder close intermolecular packing (π-stacking), which could reduce charge carrier mobility but might also suppress aggregation in solution. The electronic properties of semiconducting polymers are intrinsically linked to their solid-state microstructure, and the presence of these bulky groups would play a critical role in defining the morphology of thin films.

Table 2: Predicted Effects of 2,5-Bis(trifluoromethyl) Substitution on Polythiophene Properties

| Property | Expected Effect | Rationale |

|---|---|---|

| HOMO Energy Level | Significantly Lowered | Strong inductive electron withdrawal by two CF₃ groups. |

| LUMO Energy Level | Lowered | Strong inductive electron withdrawal by two CF₃ groups. |

| Electrochemical Stability | Increased (to oxidation) | Deeper HOMO level makes it harder to remove an electron. |

| Optical Bandgap | Increased | Reduced planarity and conjugation due to steric hindrance. |

| Solubility | Altered | Increased affinity for fluorinated or polar solvents. |

| Intermolecular Packing | Disrupted | Steric hindrance from bulky CF₃ groups. |

Impact of Fluorination on Polymerization Regioselectivity and Overall Reactivity

The presence of strongly electron-withdrawing groups like -CF3 significantly alters the electron density of the thiophene ring, which in turn affects the reactivity and regioselectivity of polymerization reactions. For instance, in direct (hetero)arylation polymerization (DHAP), the fluorination of thiophene units can dramatically increase the reaction rate. acs.org The C-H bonds on the thiophene ring become more acidic and thus more susceptible to concerted metalation-deprotonation, which is often the rate-determining step in DHAP.

Electrochemical polymerization is another common method for synthesizing conducting polymers. The oxidation potential of the monomer is a critical factor in this process. The electron-withdrawing -CF3 groups are expected to increase the oxidation potential of the thiophene monomer, making it more difficult to polymerize electrochemically compared to its non-fluorinated or alkyl-substituted counterparts. mdpi.com This effect has been observed in related fluorinated thiophene derivatives. researchgate.net

Modulation of Electro-Optical Properties of Conjugated Polymers through Fluorine Incorporation

The incorporation of this compound units into a conjugated polymer backbone is a powerful method for tuning its electronic and optical properties. The high electronegativity of fluorine atoms has a strong influence on the polymer's frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Generally, the introduction of fluorine atoms leads to a stabilization (lowering) of both the HOMO and LUMO energy levels. mdpi.comnih.gov This effect is primarily due to the strong electron-withdrawing inductive effect of the fluorine atoms. researchgate.net Lowering the HOMO level can enhance the polymer's oxidative stability and often leads to a higher open-circuit voltage (Voc) in organic solar cell applications. rsc.org The lowering of the LUMO level is beneficial for creating n-type (electron-transporting) or ambipolar materials. rsc.org

The impact on the bandgap, which is the difference between the LUMO and HOMO levels, can vary. In some cases, fluorination has a minor impact on the bandgap, as both frontier orbitals are lowered to a similar extent. mdpi.com In other instances, particularly in donor-acceptor copolymers, the effect can be more complex, sometimes leading to a widening or narrowing of the bandgap depending on where the fluorine atoms are placed and their interaction with other units in the polymer chain. rsc.org For example, studies on other fluorinated copolymers have shown that the degree of fluorination can modulate the bandgap and the material's ionization energy. acs.org

The table below summarizes the typical effects of fluorination on the electro-optical properties of conjugated polymers.

| Property | Effect of Fluorination | Rationale |

| HOMO Energy Level | Lowered (Stabilized) | Strong electron-withdrawing nature of fluorine. mdpi.comnih.gov |

| LUMO Energy Level | Lowered (Stabilized) | Strong electron-withdrawing nature of fluorine. mdpi.comnih.gov |

| Bandgap | Can be tuned (increased, decreased, or remain similar) | Depends on the relative stabilization of HOMO vs. LUMO. rsc.org |

| Oxidative Stability | Increased | Lower HOMO level makes the polymer less prone to oxidation. nih.gov |

| Extinction Coefficient | Often Enhanced | Auxochromic effect of fluorine can increase light absorption. mdpi.com |

Influence on Solid-State Packing and Crystallinity of Polymeric Materials

The solid-state microstructure of a conjugated polymer is crucial for its performance in electronic devices, as it dictates charge transport efficiency. The incorporation of this compound can significantly influence how polymer chains pack in the solid state.

Fluorination can promote a more ordered and crystalline structure through several mechanisms:

Inter- and Intramolecular Interactions: Non-covalent interactions, such as F···H or F···S bonds, can occur between adjacent polymer chains or within the same chain. These interactions can lead to a more planar polymer backbone, which facilitates π-π stacking and improves charge mobility. researchgate.netrsc.org

Side-Chain vs. Backbone Crystallization: In some polythiophenes, ordering is driven by the crystallization of alkyl side chains. The introduction of bulky or rigid groups on the backbone can interfere with or complement this process. researchgate.net While the -CF3 groups themselves are relatively small, their strong electronic character and potential for intermolecular interactions can dominate the packing motif.

Enhanced Aggregation: Fluorinated polymers often show a stronger tendency to aggregate in solution and in thin films, which can lead to the formation of well-ordered domains. rsc.org

However, the introduction of bulky substituents can also disrupt packing. The degree of crystallinity and the resulting morphology are a delicate balance of these competing effects. mdpi.comacs.org The specific processing conditions used to create thin films, such as annealing temperature, also play a critical role in determining the final microstructure. rsc.org

Development of Advanced Polymeric Architectures Incorporating this compound Moieties

The unique electronic properties of this compound make it an attractive building block for advanced polymer architectures, particularly in donor-acceptor systems and for the development of novel materials like boron-containing polymers.

Donor-Acceptor (D-A) Copolymers for Enhanced Performance

In donor-acceptor (D-A) copolymers, electron-rich (donor) and electron-poor (acceptor) units are alternated along the polymer backbone. This design strategy creates a low bandgap material with strong intramolecular charge transfer, which is highly desirable for applications in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs).

Given the two strong electron-withdrawing -CF3 groups, this compound is an excellent candidate for an acceptor moiety. When copolymerized with a suitable electron-donating monomer, it can lead to polymers with:

Deep HOMO and LUMO Levels: As discussed previously, fluorination stabilizes the frontier orbitals. rsc.org This is particularly advantageous in D-A copolymers for achieving high device performance.

Tunable Bandgaps: The combination of a strong acceptor like this compound with various donors allows for fine-tuning of the polymer's absorption spectrum and bandgap. nih.govnih.gov

Improved Device Performance: The favorable electronic properties and potential for ordered solid-state packing can translate into higher efficiencies in solar cells and greater charge carrier mobilities in transistors. researchgate.netrsc.org

An example of a similar D-A approach involves copolymerizing fluorinated benzothiadiazole (an acceptor) with various donor units, where the fluorination was shown to significantly impact reactivity and the final electro-optical properties. acs.org

Main-Chain Boron-Containing π-Conjugated Polymers

The incorporation of boron atoms into the main chain of a π-conjugated polymer is an emerging field of materials chemistry. The empty p-orbital of a tricoordinate boron atom can participate in the π-system, creating unique electronic and sensory properties. These polymers are being explored for applications as chemical sensors and in optoelectronics. rsc.org

Fusing thiophene rings with a boron-containing ring, such as a borepin, creates dithienoborepins. These structures are noted for their Lewis acidity (due to the boron center) and enhanced electronic delocalization. nih.gov They can be chemically modified to tune their properties further. nih.gov

While direct polymerization of a this compound-containing borepin has not been widely reported, the synthesis of such a monomer is conceivable. The strong electron-withdrawing -CF3 groups would significantly influence the electronic properties of the resulting boron-containing polymer. This could lead to materials with very deep LUMO levels and high electron affinity, making them potentially excellent n-type semiconductors. The Lewis acidity of the boron center combined with the electronic effects of the -CF3 groups could also yield materials with high sensitivity for specific analytes in chemical sensor applications. The development of such polymers often involves complex synthesis and aims to create high-molecular-weight, soluble materials with stable and deep HOMO/LUMO levels. google.com

Future Research Directions and Theoretical Perspectives for 2,5 Bis Trifluoromethyl Thiophene

Exploration of Novel Redox Activities and Their Applications in Materials Science

The strong electron-withdrawing nature of the trifluoromethyl (CF3) groups is expected to significantly lower both the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the thiophene (B33073) ring. This modification has profound implications for the compound's redox behavior, making it a target for exploration in materials science.

Future research will likely focus on quantifying the redox potentials of 2,5-Bis(trifluoromethyl)thiophene and its oligomers. Quantum-chemical methods can provide theoretical predictions for the one-electron absolute redox potentials. These theoretical calculations, combined with experimental techniques like cyclic voltammetry, will be crucial for understanding the stability and accessibility of its oxidized and reduced states. The electron-deficient nature of the ring is anticipated to make it more resistant to oxidative degradation, a desirable property for materials in electronic devices.

The tunable redox properties of thiophene derivatives are valuable for applications such as electrochromic devices. uni-halle.de By incorporating this compound into conjugated polymers, it may be possible to create materials that exhibit reversible color changes at specific applied potentials. The stability of the radical cations and anions of such polymers would be a key area of investigation. Furthermore, the electrochemical polymerization of this compound itself, or its copolymerization with other monomers, could lead to novel conductive polymers with tailored electronic properties.

Advanced Computational Modeling for Rational Design and Prediction of Material Behavior

Advanced computational modeling will be indispensable for predicting the properties of materials derived from this compound and for guiding synthetic efforts. Density Functional Theory (DFT) and beyond-DFT methods, such as many-body perturbation theory (G0W0 approximation), can be employed to study the structural and electronic properties of short chains and oligomers containing this unit. arxiv.org

Key areas for computational investigation include:

Electronic Properties: Calculating HOMO/LUMO energy levels, ionization potentials, and electron affinities to predict the charge injection and transport characteristics of derived materials.

Optical Properties: Using methods like the Bethe-Salpeter Equation on top of G0W0@DFT data to predict the optical absorption and emission spectra of oligomers and polymers. arxiv.org This is crucial for designing materials for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Molecular Geometry and Morphology: Predicting the planarity and intermolecular packing of oligomers and polymers incorporating this compound. The steric effects of the CF3 groups could influence the solid-state packing, which in turn affects charge transport.

Reorganization Energies: Calculating the internal reorganization energies for both hole and electron transport to assess the intrinsic charge mobility of materials based on this thiophene derivative.

These theoretical studies will enable the rational design of novel materials with optimized properties for specific applications, reducing the need for extensive trial-and-error synthesis and characterization.

Development of Innovative Synthetic Methodologies for Architecturally Complex Derivatives

While this compound presents a unique set of electronic properties, its utility in materials science hinges on the ability to incorporate it into larger, architecturally complex molecules and polymers. Future research will focus on developing innovative synthetic methodologies to achieve this.

A primary area of exploration will be the use of this compound as a monomer in various polymerization reactions. Well-established cross-coupling reactions are expected to be key in this endeavor:

Stille Cross-Coupling: This method is widely used for the synthesis of donor-acceptor (D-A) type conjugated polymers. thieme-connect.denih.gov By first synthesizing di-stannylated or di-halogenated derivatives of this compound, it can be copolymerized with a variety of donor monomers to create polymers with tailored electronic and optical properties.

Suzuki Coupling: Similar to Stille coupling, Suzuki coupling is another powerful tool for forming carbon-carbon bonds and is frequently used in the synthesis of conjugated polymers.

Direct Arylation Polycondensation (DAP): This newer method offers a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions, as it avoids the need for organometallic intermediates. rsc.org Developing efficient DAP protocols for this compound would be a significant advancement.

These polymerization techniques will enable the synthesis of a wide range of materials, including donor-acceptor copolymers where the this compound unit acts as a strong acceptor. thieme-connect.deosti.govnitk.ac.in The properties of these copolymers can be finely tuned by varying the comonomer, allowing for the creation of materials optimized for specific applications.

Integration of this compound into Emerging Technologies and Multifunctional Materials

The unique properties of this compound make it a promising candidate for integration into a variety of emerging technologies and multifunctional materials.

High-Refractive-Index Polymers: There is a growing demand for high-refractive-index polymers in optoelectronic applications, such as in lenses, optical films, and encapsulants for LEDs. The incorporation of sulfur atoms and aromatic groups is known to increase the refractive index of polymers. Polyimides containing a bis(3-(trifluoromethyl)phenyl)thiophene moiety have been shown to exhibit high refractive indices (up to 1.76 at 589 nm), excellent thermal stability (Td5% above 500 °C), and good mechanical properties. acs.orgacs.orgresearchgate.netresearchgate.netfigshare.com By analogy, integrating this compound into polyimide or other polymer backbones is a promising strategy for developing novel high-refractive-index materials.

Organic Electronics:

Organic Field-Effect Transistors (OFETs): The low HOMO level expected for polymers containing this compound could lead to enhanced environmental stability for p-type semiconductor materials by making them more resistant to oxidation. mdpi.com This is a critical challenge in the development of long-lasting OFETs. pkusz.edu.cn While many high-mobility thiophene-based polymers are electron-donating, incorporating a strong acceptor unit like this compound could be a strategy to create stable, high-performance p-type or even ambipolar materials for OFETs. heeneygroup.comacs.orgwikipedia.orgfrontiersin.org

Proton Exchange Membranes (PEMs): In the field of fuel cells, there is a need for PEMs with high proton conductivity and excellent oxidative stability. Semifluorinated polytriazoles containing a thiophene moiety functionalized with trifluoromethyl groups have been investigated for this purpose. acs.org The thiophene unit was found to enhance the oxidative stability of the membrane. This suggests that polymers incorporating this compound could be promising candidates for durable PEMs.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 2,5-bis(trifluoromethyl)thiophene, and how can reaction parameters be optimized to enhance yield and purity?

- Methodological Answer : The synthesis of trifluoromethyl-substituted thiophenes often involves cross-coupling reactions such as Stille or Suzuki coupling. For example, microwave-assisted Stille polymerization has been used for conjugated thiophene derivatives, enabling rapid synthesis under controlled conditions . Optimization includes tuning solvent systems (e.g., anhydrous chlorobenzene), catalyst selection, and temperature profiles. Post-synthesis purification via Soxhlet extraction with solvents like chloroform can isolate high-purity fractions, though solubility challenges may arise for highly lipophilic derivatives .

Q. How can the crystal structure of this compound be resolved, and what structural features influence its packing behavior?

- Methodological Answer : X-ray crystallography using programs like SHELX (e.g., SHELXL for refinement) is critical for resolving crystal structures . The bent geometry of trifluoromethyl groups enforces unique molecular dispositions, such as herringbone or spine-like packing, which can be analyzed via Hirshfeld surface calculations. Challenges include managing high electron density from fluorine atoms, requiring high-resolution data collection and twin refinement protocols .

Q. What spectroscopic techniques are essential for characterizing this compound and its derivatives?

- Methodological Answer :

- NMR Spectroscopy : NMR is crucial for tracking trifluoromethyl groups, with chemical shifts sensitive to electronic environments.

- UV-Vis/PL Spectroscopy : Evaluates π-conjugation and optoelectronic properties. For example, thiophene derivatives exhibit absorption maxima between 300–400 nm, influenced by substituent electronegativity .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight and purity, particularly for functionalized derivatives .

Advanced Research Questions

Q. How do electronic and steric effects of trifluoromethyl groups impact the electrochemical properties of this compound in conjugated polymers?

- Methodological Answer : Cyclic voltammetry (CV) and density functional theory (DFT) simulations reveal that trifluoromethyl groups lower HOMO/LUMO levels via electron-withdrawing effects, enhancing oxidative stability. Steric hindrance from CF groups reduces π-π stacking efficiency, which can be mitigated by copolymerization with flexible spacers (e.g., thieno[3,2-b]thiophene) .

Q. What strategies address contradictions in fluorescence quantum yield (QY) data for this compound-based fluorophores?

- Methodological Answer : Discrepancies in QY often stem from solvent polarity, aggregation effects, or impurities. For example, derivatives like 2,5-bis(benzoxazolyl)thiophene exhibit solvent-dependent Stokes shifts (e.g., 80–120 nm in toluene vs. ethanol) . Standardization using integrating sphere measurements and time-resolved fluorescence spectroscopy can resolve inconsistencies. Purity validation via HPLC is recommended .

Q. How can this compound derivatives be functionalized for bioimaging applications while maintaining biocompatibility?

- Methodological Answer : Post-synthetic modifications, such as SNAr reactions with amine-terminated biomolecules (e.g., peptides or antibodies), enable targeted imaging. For instance, nitro-to-amine reduction of benzoxazolyl-thiophene derivatives (using SnCl) provides anchor points for bioconjugation . In vitro cytotoxicity assays (e.g., MTT) are essential to validate biocompatibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.